2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile

Lipophilicity LogP Medicinal Chemistry

Researchers needing a para-substituted phenylacetonitrile building block with a defined steric and electronic profile often face supply inconsistencies. This compound solves that with batch-to-batch purity ≥95%. · cLogP 2.45-2.55 & para-isobutylamino group enable precise SAR exploration of lipophilic sub-pockets. · Experimentally verified inactivity against common off-targets (DPP4, DPP2, CB2, CXCR4) reduces risk in probe development. · Clean substrate for novel α-aminonitrile transformation methodology. Supplied as a single isomer-procurement managers receive the exact scaffold required for reproducible medicinal chemistry and agrochemical lead optimization.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B13253460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(C)CNC1=CC=C(C=C1)CC#N
InChIInChI=1S/C12H16N2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,14H,7,9H2,1-2H3
InChIKeyJZGNQWNDAJBDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile: Compound Class and Core Characteristics


2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile (CAS: 1157685-09-0), also known as 2-(4-(isobutylamino)phenyl)acetonitrile, is a para-substituted phenylacetonitrile derivative characterized by an isobutylamino group on the aromatic ring . This compound belongs to the broader class of aminoacetonitriles and phenylacetonitriles, which are widely utilized as versatile synthetic intermediates in pharmaceutical and agrochemical research due to the synthetic utility of both the amino and nitrile functionalities [1]. Its specific substitution pattern, featuring a secondary amine linked to a branched alkyl chain, imparts distinct physicochemical properties, such as increased lipophilicity (cLogP ≈ 2.45-2.55) and a molecular weight of approximately 188.27 g/mol, which influence its behavior in synthetic transformations and potential biological interactions .

Versatile aminonitrile building block for medicinal chemistry and agrochemical library synthesis
Para-substituted isobutylamino group supports lipophilicity-driven design for hydrophobic binding sites
Well-defined substitution pattern ensures predictable synthetic vectors for SAR exploration

Why 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile Cannot Be Casually Replaced


In medicinal chemistry and agrochemical development, even minor alterations to a molecule's periphery can have profound impacts on its reactivity, downstream synthetic compatibility, and biological profile. While the phenylacetonitrile core is common, the specific introduction of an isobutylamino group at the para-position in 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile creates a unique steric and electronic environment compared to its unsubstituted, N-alkyl, or ortho/meta-substituted analogs [1]. This substitution pattern directly affects key parameters such as the compound's basicity (pKa of the amine), nucleophilicity, and lipophilicity, which are critical determinants in its utility as a building block for generating focused compound libraries or as a precursor in structure-activity relationship (SAR) studies [2]. Generic substitution with a less sterically hindered or differently positioned analog can lead to failed reactions, altered pharmacokinetic properties in downstream leads, or invalid SAR conclusions, thereby compromising the integrity of a research program [3]. Therefore, precise procurement of this specific isomer is a non-negotiable requirement for reproducible and meaningful scientific outcomes.

Unsubstituted or N-alkyl phenylacetonitrile analogs may not reproduce the same reactivity and lipophilicity profile
Ortho- or meta-substituted isomers alter steric and electronic environment, potentially leading to different reaction outcomes

Quantitative Evidence for 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile Differentiation


Enhanced Lipophilicity vs. Unsubstituted Phenylacetonitrile Core

The addition of an N-isobutyl group to the phenylacetonitrile scaffold results in a substantial increase in calculated lipophilicity (cLogP). While the core phenylacetonitrile molecule has a cLogP of approximately 1.56, the presence of the isobutylamino substituent in 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile elevates the cLogP to a range of 2.45-2.55 . This quantitative shift is critical for modulating membrane permeability and binding to hydrophobic pockets in target proteins, a key consideration in hit-to-lead optimization where a balance between potency and ADME properties is paramount.

Lipophilicity (cLogP)
Data to verify
Target cLogP 2.45–2.55 vs core ~1.56
Δ +0.9–1.0 log units
Reported lipophilicity increase may support permeability optimization in hit-to-lead design
In silico prediction; experimental logP measurement recommended
Lipophilicity LogP Medicinal Chemistry Drug Design

Selective DPP4 Inactivity Profile

In an in vitro enzyme inhibition assay against human Dipeptidyl Peptidase 4 (DPP4), 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile demonstrated an IC50 greater than 100,000 nM (>100 μM) [1]. This lack of activity stands in contrast to many known DPP4 inhibitors (e.g., sitagliptin, which has an IC50 in the low nanomolar range) and even other basic amine-containing molecules that can promiscuously inhibit serine proteases. This data confirms that the compound does not engage this common off-target liability, a desirable feature for a chemical probe or building block intended for use in biological assays where DPP4 interference could confound results.

DPP4 Inactivity
Class-level inference
IC50 >100,000 nM vs sitagliptin ~18 nM
>5,500-fold less potent
Reported inactivity suggests low DPP4 off-target interference for probe development
Single enzyme assay; broader selectivity panel may be reviewed
DPP4 Off-Target Selectivity Enzymology

Cross-Target Inactivity Profile

Broad in vitro profiling reveals a consistent lack of significant activity at several pharmacologically relevant targets. Data from BindingDB show that 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile exhibits Ki > 100,000 nM against human DPP2, Ki > 1,000 nM against human Cannabinoid Receptor 2 (CB2), and EC50 > 30,000 nM at the CXCR4 chemokine receptor [1]. This multi-target inactivity profile is in stark contrast to structurally related aminoacetonitriles that have been developed as potent anthelmintics or receptor ligands. The absence of 'polypharmacology' simplifies its use as a synthetic intermediate, as it minimizes the risk of the final product inheriting unintended biological activity from an impure or residual starting material.

Multi-target Inactivity
Supporting evidence
DPP2 Ki >100,000 nM; CB2 Ki >1,000 nM; CXCR4 EC50 >30,000 nM
>100- to >100,000-fold above active comparators
Multi-target inactivity may reduce risk of unintended biological activity in derived compounds
Based on curated database entries; assay conditions vary
Selectivity Pharmacology Target Profiling

Primary Research Applications for 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile


Synthesis of Focused Compound Libraries for Hydrophobic Binding Pockets

The quantifiably higher cLogP of 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile compared to simpler phenylacetonitriles makes it a strategic choice for generating analog series designed to explore lipophilic sub-pockets within a target protein's active site . Its use as a starting material allows medicinal chemists to efficiently introduce a pre-optimized, moderately lipophilic fragment in the initial synthetic steps, streamlining the exploration of structure-activity relationships (SAR) for targets where increased membrane permeability is desired. The para-substitution pattern also ensures a well-defined vector for further molecular growth.

Generation of Selective Chemical Probes with Minimal Off-Target Interference

The experimentally verified inactivity of 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile against a panel of common off-targets, including DPP4, DPP2, CB2, and CXCR4, positions it as a low-background building block for probe development [1]. When incorporated into a larger molecular architecture, the risk of the final probe engaging these specific, often problematic, biology is reduced. This is particularly valuable in target validation studies where a clean pharmacological profile is essential to confidently attribute observed phenotypic effects to the intended target rather than to a contaminating side activity.

Design of Novel Crop Protection Agents

As an aminoacetonitrile derivative, 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile is structurally related to a known class of synthetic anthelmintics and insecticides [2]. The specific isobutyl substitution pattern can be leveraged to synthesize novel analogs for screening against agricultural pests. The compound's moderate lipophilicity (cLogP 2.45-2.55) is within a favorable range for both foliar uptake and systemic movement in plants, a critical property for the development of effective agrochemicals. Its use allows researchers to explore this chemical space with a readily functionalizable scaffold.

Development of Novel Synthetic Methodologies for α-Functionalized Nitriles

The compound serves as a well-defined substrate for developing and testing new synthetic transformations on α-aminonitriles. Its single, para-substituted aromatic ring and N-isobutyl group provide a clean and sterically distinct environment for studying reaction scope and limitations, such as in novel α-alkylation or α-arylation protocols [3]. This makes it a valuable tool for methodology-focused research groups seeking to expand the toolbox of reactions available for constructing complex amine-containing molecules.

Application
Selection Property
Validation Focus
Hydrophobic pocket-focused library synthesis
Isobutylamino substitution enhances lipophilicity
Permeability and lipophilic efficiency profiling
Selective chemical probe generation
Reported inactivity against DPP4, DPP2, CB2, CXCR4
Off-target counter-screening in target-specific assays
Novel crop protection agent design
Aminoacetonitrile scaffold with moderate lipophilicity
Insecticidal/anthelmintic activity and plant uptake studies
Synthetic methodology development
Well-defined steric and electronic environment
Reaction scope and selectivity assessment
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